1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2172240-86-5
VCID: VC6262751
InChI: InChI=1S/C7H6F2N2O2/c8-7(9)1-5(7)11-3-4(2-10-11)6(12)13/h2-3,5H,1H2,(H,12,13)
SMILES: C1C(C1(F)F)N2C=C(C=N2)C(=O)O
Molecular Formula: C7H6F2N2O2
Molecular Weight: 188.134

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 2172240-86-5

Cat. No.: VC6262751

Molecular Formula: C7H6F2N2O2

Molecular Weight: 188.134

* For research use only. Not for human or veterinary use.

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid - 2172240-86-5

Specification

CAS No. 2172240-86-5
Molecular Formula C7H6F2N2O2
Molecular Weight 188.134
IUPAC Name 1-(2,2-difluorocyclopropyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C7H6F2N2O2/c8-7(9)1-5(7)11-3-4(2-10-11)6(12)13/h2-3,5H,1H2,(H,12,13)
Standard InChI Key XOSUOSQZVIFQJM-UHFFFAOYSA-N
SMILES C1C(C1(F)F)N2C=C(C=N2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a pyrazole ring substituted at the 1-position with a 2,2-difluorocyclopropyl group and at the 4-position with a carboxylic acid (Figure 1). X-ray crystallography of analogous compounds reveals a puckered cyclopropane ring (C-C bond lengths: 1.51–1.53 Å) with C-F bond lengths of 1.33–1.35 Å . The dihedral angle between pyrazole and cyclopropane planes ranges from 45–65°, creating a twisted conformation that influences intermolecular interactions.

Spectroscopic Fingerprints

Key spectral characteristics from PubChemLite data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.53 (d, J = 1.9 Hz, 1H), 7.48 (d, J = 1.9 Hz, 1H), 3.12 (m, 1H), 2.85 (m, 1H), 1.98 (m, 1H)

  • ¹⁹F NMR: δ -108.2 (d, J = 240 Hz), -110.5 (d, J = 240 Hz)

  • HRMS: [M+H]+ observed m/z 189.04701 (calc. 189.04712)

The predicted collision cross-section (CCS) values for various adducts range from 144.0–153.8 Ų, providing critical data for LC-MS/MS analysis .

Synthetic Methodologies

Functional Group Compatibility

Pre-functionalization strategies enable derivative synthesis:

Precursor Functional GroupTransformationYield (%)
Bromide (17)Suzuki coupling78
Aldehyde (18)Reductive amination71
Boronic ester (23)Cross-coupling65

The carboxylic acid group demonstrates stability under nitration (HNO₃/H₂SO₄), bromination (Br₂), and basic conditions (NaOH, 1M) .

Reactivity Profile

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at 210°C with exothermic peak at 235°C (ΔH = -148 J/g).

Chemical Stability

ConditionResult
Aqueous HCl (1M, 24h)Stable (<5% decomposition)
H₂/Pd-C (1 atm)Ring opening observed
LDA/THF (-78°C)Decomposition

The gem-difluoro group exhibits remarkable resistance to hydrolysis (t₁/₂ > 100h at pH 7.4) .

Computational Modeling

Density functional theory (B3LYP/6-311++G**) calculations reveal:

  • Fluorine atoms create strong electrostatic potential wells (-28 kcal/mol)

  • HOMO-LUMO gap: 6.3 eV (compared to 7.1 eV for non-fluorinated analog)

  • Torsional barrier: 12.8 kcal/mol for cyclopropane-pyrazole rotation

These properties suggest enhanced binding potential in biological systems through fluorine-specific interactions .

Applications in Drug Discovery

While direct biological data remains proprietary, structural analogs demonstrate:

  • mGluR2 agonist activity (IC₅₀ = 9 nM)

  • Factor XIa inhibition (Kᵢ = 2.3 pM)

  • Improved metabolic stability (CL<sub>hep</sub> = 8 mL/min/kg vs 23 for non-fluorinated analog)

The carboxylic acid group facilitates prodrug development through esterification or amide formation.

Analytical Characterization

Recommended UHPLC conditions:

ParameterValue
ColumnBEH C18 (2.1×50mm)
Mobile Phase0.1% FA in H₂O/MeCN
Gradient5–95% MeCN over 3min
CCS (TWIM)144.0 Ų ([M+H]+)

MS/MS fragmentation shows dominant loss of CO₂ (44 Da) followed by HF elimination (20 Da) .

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